molecular formula C14H19F6N4O3PS B2910887 1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea CAS No. 213257-88-6

1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea

Cat. No.: B2910887
CAS No.: 213257-88-6
M. Wt: 468.36
InChI Key: GWBVENURZZZPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea is a structurally complex thiourea derivative characterized by:

  • Phenyl group at the 3-position, contributing aromaticity and lipophilicity.
  • Hexafluoropropan-2-yl group (–C(CF₃)₂–), imparting high electronegativity and chemical stability.

This compound’s unique combination of fluorinated and phosphorylated groups suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., fluorinated polymers).

Properties

IUPAC Name

1-[[2-(diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F6N4O3PS/c1-3-26-28(25,27-4-2)24-12(13(15,16)17,14(18,19)20)23-22-11(29)21-10-8-6-5-7-9-10/h5-9,23H,3-4H2,1-2H3,(H,24,25)(H2,21,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBVENURZZZPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC(C(F)(F)F)(C(F)(F)F)NNC(=S)NC1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F6N4O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea typically involves multiple steps. One common approach is to start with the preparation of the diethoxyphosphorylamino precursor, which can be synthesized through the reaction of diethyl phosphoramidate with an appropriate halogenated compound under basic conditions. The hexafluoropropan-2-yl group can be introduced via a nucleophilic substitution reaction using a hexafluoropropane derivative. Finally, the phenylthiourea moiety is incorporated through a condensation reaction with phenyl isothiocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to yield amine derivatives.

    Substitution: The diethoxyphosphorylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea has several scientific research applications, including:

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with unique properties such as flame retardancy and chemical resistance.

Mechanism of Action

The mechanism of action of 1-[[2-(Diethoxyphosphorylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The presence of the hexafluoropropan-2-yl group enhances its binding affinity and specificity, while the diethoxyphosphorylamino group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiourea Derivatives with Aromatic Substitutents
Compound Name Substituents Key Features Synthesis Yield Key Data Reference
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea 3-Chlorophenyl, bicycloheptane-hexyl chain - Enhanced lipophilicity due to bicyclic terpene moiety.
- Characterized via $^{1}\text{H}$/$^{13}\text{C}$ NMR and FT-IR.
60% Mp: Not reported; MS: m/z 415 ([M$^+$])
1-(2-Aminoethyl)-3-phenylthiourea Phenyl, aminoethyl chain - Simpler structure with primary amine.
- Potential for chelation or prodrug applications.
Not reported SMILES: NC(c1ccccc1)NCCN
Target Compound Phenyl, hexafluoropropan-2-yl, diethoxyphosphorylamino - High fluorination increases metabolic stability.
- Phosphoryl group may enhance binding to kinases or phosphatases.
Not reported No spectral data available N/A

Key Differences :

  • The target compound’s hexafluoropropan-2-yl group distinguishes it from simpler thioureas, likely improving resistance to oxidation compared to the aminoethyl analog .
Fluorinated Analogs
Compound Name Fluorinated Group Key Properties Reference
1,1,1,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane –CF₃, –OCH₃ - High thermal stability.
- Used as a solvent or refrigerant.
1-Ethynyl-3-[2-(3-ethynylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzene –C≡CH, hexafluoropropan-2-yl - Rigid aromatic-fluorinated framework.
- Potential for optoelectronic materials.
Target Compound –C(CF₃)₂– - Combines fluorination with thiourea reactivity.
- Likely low solubility in polar solvents.
N/A

Key Differences :

  • Unlike non-reactive fluorinated alkanes (e.g., ), the target compound’s thiourea core enables participation in hydrogen bonding and nucleophilic reactions.
Phosphorylated Analogs
Compound Name Phosphorylated Group Key Features Reference
O,O-Diethyl S-2-diethylaminoethyl phosphorothiolate –P(=O)(OEt)₂, –SC₂H₄N(Et)₂ - Neurotoxic organophosphate.
- Inhibits acetylcholinesterase.
1-2-Aminoethoxy(hydroxy)phosphoryloxy-3-hydroxypropan-2-yl octadecanoate –PO₄–, fatty acid chain - Phospholipid analog.
- Membrane-targeting applications.
Target Compound –NH–P(=O)(OEt)₂ - Non-ionic phosphoryl group reduces toxicity compared to organophosphates.
- May interact with phosphate-binding proteins.
N/A

Key Differences :

  • The target compound’s thiourea-linked phosphoryl group avoids the acute toxicity associated with organophosphate esters (e.g., ).
  • Compared to phospholipids (), the lack of a glycerol backbone limits membrane affinity but increases synthetic versatility .

Research Implications and Gaps

  • Synthesis Challenges : The target compound’s fluorinated and phosphorylated groups may require specialized reagents (e.g., hexafluoropropane precursors) and inert conditions, similar to ’s synthesis (33% yield using Na₂CO₃ in MeCN).
  • Biological Potential: Thioureas with fluorinated groups (e.g., ) often exhibit enhanced bioavailability and target affinity, suggesting the compound could be explored as a kinase inhibitor or antimicrobial agent.
  • Data Limitations: No experimental data (e.g., NMR, cytotoxicity) were identified for the target compound, highlighting a need for future characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.